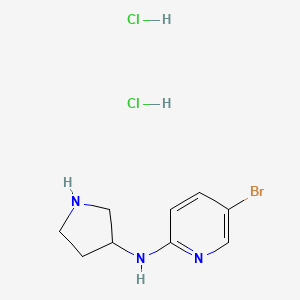
2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine
Vue d'ensemble
Description
2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine (CMPP) is a heterocyclic compound with a pyrazine core and a chloro-substituted piperidine side chain. It is a widely used synthetic molecule in the fields of chemistry and biochemistry, due to its diverse applications in research and development.
Applications De Recherche Scientifique
Synthesis of Pyrazine Derivatives
Research by Collins Michael Raymond et al. (2010) developed a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting with compounds including 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This synthesis process is significant for producing cyclized 3-pyrazinyl-imidazo[1,2-a]pyridines, potentially useful in various chemical applications (Collins Michael Raymond et al., 2010).
Antibacterial Activity of Pyrazine Derivatives
A study by Foks et al. (2005) investigated new pyrazine and pyridine derivatives for their antibacterial activity. They treated 3-chloro-2-cyanopyrazine with various compounds, resulting in different pyrazolo-pyrazine derivatives. These compounds showed significant tuberculostatic activity and varied effectiveness against anaerobic and aerobic bacteria, indicating the potential use of such derivatives in antibacterial treatments (Foks et al., 2005).
Synthesis of Ligands and Complexes with Metal Ions
Budzisz et al. (2004) reported the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. The reaction involved 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine. These complexes were analyzed for their structures and could be significant in the field of coordination chemistry and material science (Budzisz et al., 2004).
Synthesis of Pyrazine-Based DNA Binders
A recent study by Mech-Warda et al. (2022) combined theoretical and experimental approaches to understand the structure of chlorohydrazinopyrazine and its interaction with DNA. The study found that 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting its potential application in clinical settings (Mech-Warda et al., 2022).
Dipole-Moment Study of Substituted Pyrazines
Lumbroso et al. (1980) conducted a study on the dipole moments of various substituted pyrazines, including 2-chloropyrazine. The study aimed to rationalize the dipole moments in terms of substituent-ring mesomeric effect and proposed preferred conformations for these compounds. This research provides insight into the physical properties of substituted pyrazines, relevant in material science and molecular design (Lumbroso et al., 1980).
Propriétés
IUPAC Name |
2-chloro-3-(3-methoxypiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-8-3-2-6-14(7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPXSXORWKMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine](/img/structure/B1474148.png)
![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)






![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)


![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)